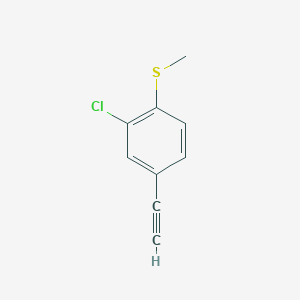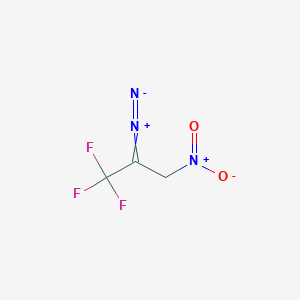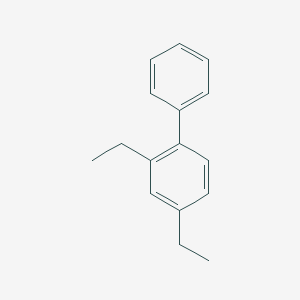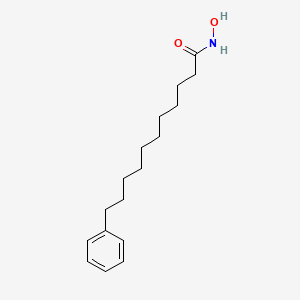![molecular formula C13H11N3O2 B14299426 (9H-beta-Carbolin-3-yl)[(methylamino)oxy]methanone CAS No. 121140-26-9](/img/no-structure.png)
(9H-beta-Carbolin-3-yl)[(methylamino)oxy]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9H-beta-Carbolin-3-yl)[(methylamino)oxy]methanone is a complex organic compound that belongs to the beta-carboline family Beta-carbolines are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-beta-Carbolin-3-yl)[(methylamino)oxy]methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the [(methylamino)oxy]methanone group: This step involves the reaction of the beta-carboline core with a suitable reagent, such as methylamine and an appropriate carbonyl compound, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
(9H-beta-Carbolin-3-yl)[(methylamino)oxy]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
(9H-beta-Carbolin-3-yl)[(methylamino)oxy]methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial and anticancer properties. It can interact with biological macromolecules and inhibit the growth of certain pathogens.
Medicine: Investigated for its psychoactive effects and potential use in treating neurological disorders. It may act on neurotransmitter systems and modulate brain activity.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
作用机制
The mechanism of action of (9H-beta-Carbolin-3-yl)[(methylamino)oxy]methanone involves its interaction with specific molecular targets and pathways. It may bind to receptors in the brain, modulating neurotransmitter release and affecting neuronal activity. Additionally, it can interact with enzymes and proteins, altering their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
Harmine: Another beta-carboline with psychoactive properties.
Harmaline: Known for its use in traditional medicine and psychoactive effects.
Tetrahydro-beta-carboline: A reduced form of beta-carboline with different biological activities.
Uniqueness
(9H-beta-Carbolin-3-yl)[(methylamino)oxy]methanone is unique due to its specific functional groups and structure, which confer distinct chemical and biological properties
属性
CAS 编号 |
121140-26-9 |
|---|---|
分子式 |
C13H11N3O2 |
分子量 |
241.24 g/mol |
IUPAC 名称 |
methylamino 9H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C13H11N3O2/c1-14-18-13(17)11-6-9-8-4-2-3-5-10(8)16-12(9)7-15-11/h2-7,14,16H,1H3 |
InChI 键 |
HFSDOBJCQNMPRQ-UHFFFAOYSA-N |
规范 SMILES |
CNOC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-Bi(bicyclo[1.1.1]pentane)](/img/structure/B14299348.png)






